
BD 1008
Übersicht
Beschreibung
BD 1008 is a chemical compound known for its unique structure and properties. It is a primary amine and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BD 1008 typically involves the reaction of 3,4-dichlorophenylacetonitrile with N-methyl-2-(1-pyrrolidinyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
BD 1008 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Interaction
BD 1008 primarily targets sigma receptors, specifically sigma-1 and sigma-2 subtypes. Research indicates that it exhibits a high affinity for both receptor types, though it is less selective compared to other antagonists like BD 1063 . The compound has been shown to modulate dopamine levels in the brain, influencing behaviors related to addiction and pain perception.
Pain Management
This compound has been investigated for its potential in treating neuropathic pain. Its antagonistic action at sigma receptors has been linked to analgesic effects in preclinical models. For instance, studies have reported that this compound can reduce pain responses in various animal models, indicating its promise as a therapeutic agent for chronic pain conditions .
Case Studies and Experimental Findings
- Neuropharmacology : In a study assessing the effects of this compound on cocaine self-administration behaviors, it was found that the compound did not significantly alter self-administration patterns when used alone. However, it effectively blocked the enhancing effects of sigma receptor agonists on dopaminergic activity, suggesting a regulatory role in addiction pathways .
- Neuropathic Pain Models : Research involving animal models of neuropathic pain demonstrated that administration of this compound led to significant reductions in pain-related behaviors. This suggests its potential utility in developing treatments for conditions characterized by chronic pain .
- Behavioral Studies : Behavioral assessments have shown that this compound can influence anxiety-like behaviors in rodents. Its administration resulted in alterations in locomotion and exploratory behavior, indicating potential anxiolytic properties that warrant further investigation .
Data Table: Applications and Effects of this compound
Wirkmechanismus
The mechanism of action of BD 1008 involves its interaction with specific molecular targets and pathways. It has been shown to act on kappa-opioid receptors, exhibiting both agonist and antagonist effects. This dual action is believed to be mediated through its binding to the receptor and subsequent modulation of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide
- 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]ethanamine
Uniqueness
BD 1008 is unique due to its specific structural features and its ability to interact with kappa-opioid receptors in a distinct manner. This makes it a valuable compound for research and potential therapeutic applications .
Biologische Aktivität
BD 1008 is a selective antagonist of sigma receptors, particularly sigma-1 and sigma-2 receptors. Its biological activity has been the subject of various studies, highlighting its pharmacological properties and potential therapeutic applications. This article provides an in-depth review of this compound's biological activity, including receptor binding affinity, effects on neurotransmitter systems, and implications in various experimental models.
Receptor Binding Affinity
This compound has demonstrated significant binding affinity for sigma receptors. The compound exhibits a binding affinity of for the sigma-1 receptor, indicating a high level of selectivity compared to other sigma receptor antagonists. In comparison, its affinity for sigma-2 receptors is also notable but less selective than some other compounds tested in similar studies .
Compound | Receptor Type | Binding Affinity (nM) |
---|---|---|
This compound | Sigma-1 | 2 ± 1 |
BD 1063 | Sigma-1 | 8.81 |
PRE-084 | Sigma-1 | 53.2 |
Cocaine | Dopamine | 5,190 |
Effects on Neurotransmitter Systems
This compound's role as a non-selective sigma receptor antagonist has been investigated in various animal models. In studies involving freely moving rats, this compound was found to significantly attenuate the effects of dopamine (DA) release induced by other compounds such as DTG (a selective sigma agonist) when administered prior to treatment . This suggests that this compound can modulate dopaminergic activity through its antagonistic action on sigma receptors.
Case Study: Dopaminergic Modulation
In a controlled experiment, rats were pre-treated with this compound before administration of DTG. The results indicated that:
- This compound pretreatment led to a significant reduction in DA levels induced by DTG.
- The compound effectively blocked DA increases at higher doses of DTG, demonstrating its potential to influence dopaminergic signaling pathways.
The statistical analysis showed significant main effects for both DTG treatment and this compound pretreatment (p < 0.001), confirming the antagonist's efficacy in modulating DA levels .
Pharmacological Implications
The biological activity of this compound extends beyond receptor binding and neurotransmitter modulation. Its potential therapeutic applications include:
- Neuroprotection : By modulating sigma receptor activity, this compound may offer protective effects against neurodegeneration associated with various psychiatric disorders.
- Pain Management : Given its action on sigma receptors, there is interest in exploring this compound's role in pain relief mechanisms.
- Addiction Treatment : The compound's ability to influence dopaminergic pathways positions it as a candidate for research into addiction therapies.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGIQUHBAVIOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160639 | |
Record name | BD 1008 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138356-08-8 | |
Record name | N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138356-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BD 1008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138356088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BD 1008 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BD-1008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCY43QE7FQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.